2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester

Overview

Description

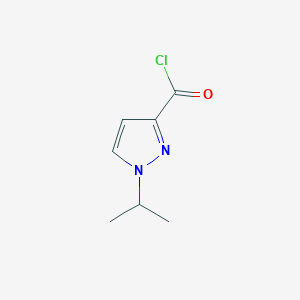

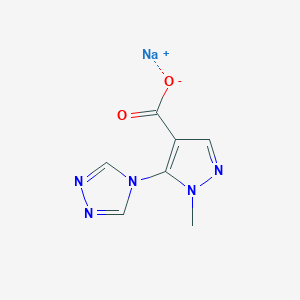

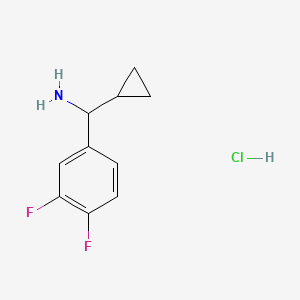

The compound “2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester” is a complex organic molecule. It contains several functional groups, including a trifluoromethyl group, a phenylamino group, a thiazole ring, and an ethyl ester group123. However, specific information about this compound is not readily available in the literature.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the trifluoromethyl group could be introduced via a reaction with a trifluoromethylating reagent4. The phenylamino group could be introduced via a reaction with an aniline derivative4. The thiazole ring could be formed via a cyclization reaction4. Finally, the ethyl ester group could be introduced via an esterification reaction4. However, without specific literature sources, this is speculative.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group would likely be attached to the phenyl ring, which would be connected to the thiazole ring via the amino group5. The carboxylic acid ethyl ester group would be attached to the thiazole ring5. However, without a specific 3D structure or a detailed description, this is speculative.Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For instance, the ester group could undergo hydrolysis to form a carboxylic acid and an alcohol6. The trifluoromethyl group could potentially participate in various reactions, such as nucleophilic substitution or elimination7. However, without specific experimental data, this is speculative.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its molecular structure. For instance, its solubility would depend on the polarity of its functional groups910. Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules5. However, without specific experimental data, this is speculative.Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Synthesis of Aminothiazoles : A study demonstrated the synthesis of 2-alkyl(aryl)-5-aminothiazole-4-carboxylic acid ethyl esters through the reaction of acylamino-2-cyanoacetic acid ethyl esters with dithiadiphosphetane disulfide. This process underscores a method to generate substituted aminothiazoles, highlighting the versatility of thiazole compounds in chemical synthesis (Golankiewicz et al., 1985).

Photolysis in Synthesis : Another research explored the photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate to yield thiazole-5-carboxylate esters, indicating a pathway to synthesize thiazole derivatives using light-induced reactions (Fong et al., 2004).

Acylation and Methylation : Research into N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives through acylation and methylation processes sheds light on the structural manipulation of thiazole compounds, further expanding their utility in synthetic organic chemistry (Dovlatyan et al., 2004).

Michael-like Addition Strategy : A study utilized ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate as a precursor for the synthesis of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, employing a Michael-like addition of secondary amines. This research illustrates a creative approach to functionalize thiazole compounds through selective addition reactions (Boy & Guernon, 2005).

Annulation and Condensation Reactions : The generation of ethyl thiazole-4-carboxylate from ethyl isocyanoacetate and thiono esters, through a series of annulation and condensation reactions, highlights the complex chemical transformations possible with thiazole derivatives, offering insights into heterocyclic chemistry (Hartman & Weinstock, 2003).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used1112. For instance, if it is a volatile liquid, it could pose a risk of inhalation. If it is a strong acid or base, it could pose a risk of burns. However, without specific safety data, this is speculative.

Future Directions

The future directions for research on this compound would depend on its potential applications. For instance, if it has medicinal properties, future research could focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects. If it has industrial applications, future research could focus on finding more efficient and sustainable methods of production8. However, without specific information about its potential applications, this is speculative.

Please note that the above analysis is based on general knowledge and assumptions, and specific information about this compound may not be readily available in the literature. For a more accurate and detailed analysis, specific experimental data and literature sources would be needed.

properties

IUPAC Name |

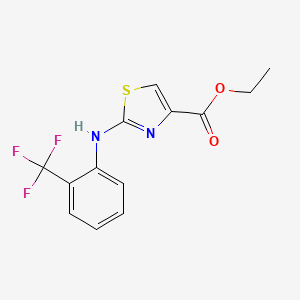

ethyl 2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c1-2-20-11(19)10-7-21-12(18-10)17-9-6-4-3-5-8(9)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCCADGGZYOKRIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Trifluoromethylphenylamino)-thiazole-4-carboxylic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(Pyrrolidin-1-ylcarbonyl)propyl]amine hydrochloride](/img/structure/B1405768.png)

![[2-(1H-benzimidazol-1-yl)ethyl]methylamine hydrochloride](/img/structure/B1405771.png)

![2,4-Dichloro-6-cyclopropyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1405775.png)

![(1Z)-2-[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N'-hydroxyethanimidamide](/img/structure/B1405778.png)

![tert-Butyl 3-bromo-7,8-dihydro-[1,2,4]triazolo[4,3-c]pyrimidine-6(5H)-carboxylate](/img/structure/B1405784.png)